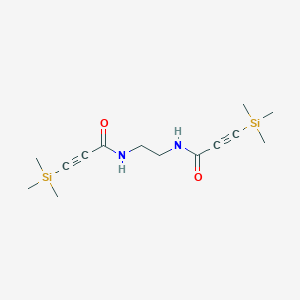
2-Propynamide, N,N'-1,2-ethanediylbis[3-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- is a synthetic organic compound characterized by the presence of a propynamide group and two trimethylsilyl groups attached to an ethanediyl backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-propynamide and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. A suitable solvent, such as tetrahydrofuran, is used to dissolve the reactants.
Catalysts: A catalyst, such as a base (e.g., triethylamine), is often employed to facilitate the reaction.
Reaction Steps: The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure purity and prevent contamination.
Reaction Optimization: Optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield carboxylic acids or ketones.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution reactions can yield a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)-: Unique due to the presence of both propynamide and trimethylsilyl groups.
2-Propynamide, N,N’-1,2-ethanediylbis[3-(dimethylsilyl)-: Similar structure but with dimethylsilyl groups instead of trimethylsilyl groups.
2-Propynamide, N,N’-1,2-ethanediylbis[3-(ethylsilyl)-: Contains ethylsilyl groups, leading to different reactivity and properties.
Uniqueness
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
489468-19-1 |
|---|---|
Molekularformel |
C14H24N2O2Si2 |
Molekulargewicht |
308.52 g/mol |
IUPAC-Name |
3-trimethylsilyl-N-[2-(3-trimethylsilylprop-2-ynoylamino)ethyl]prop-2-ynamide |
InChI |
InChI=1S/C14H24N2O2Si2/c1-19(2,3)11-7-13(17)15-9-10-16-14(18)8-12-20(4,5)6/h9-10H2,1-6H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
MQROFCOFSQDVNS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC(=O)NCCNC(=O)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


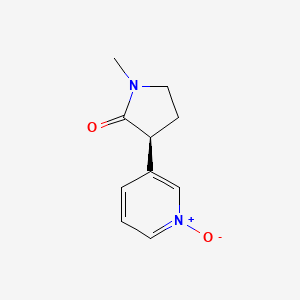
![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)
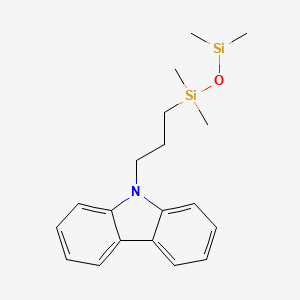
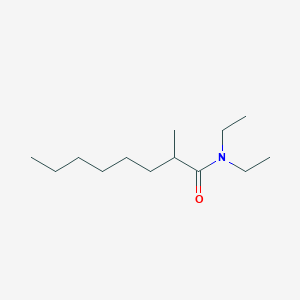
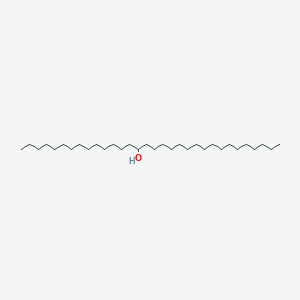
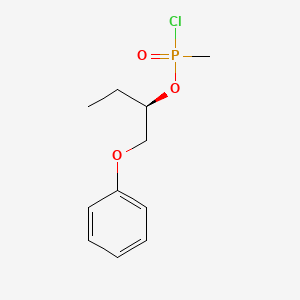
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
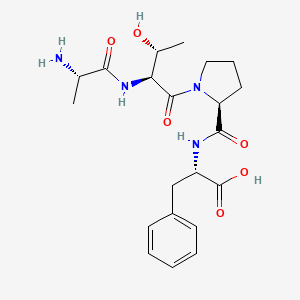
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)

